(1S,3S)-3-氨基环己醇

描述

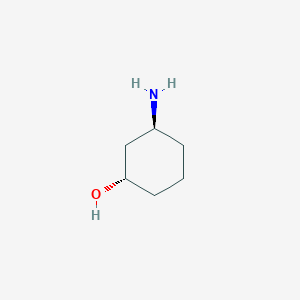

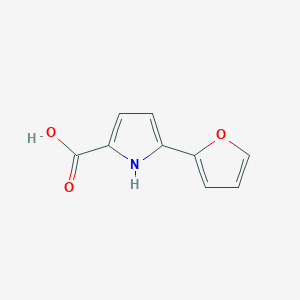

“(1S,3S)-3-Aminocyclohexanol” is a chemical compound with the molecular formula C6H13NO . It has two defined stereocentres .

Molecular Structure Analysis

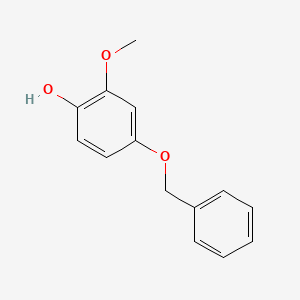

The molecular structure of “(1S,3S)-3-Aminocyclohexanol” includes a six-membered cyclohexane ring with an amino group (NH2) and a hydroxyl group (OH) attached .Physical And Chemical Properties Analysis

“(1S,3S)-3-Aminocyclohexanol” has a molecular weight of 115.17 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 201.1±33.0 °C at 760 mmHg, and a flash point of 75.4±25.4 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .科学研究应用

合成与对映体分离

- (1S,3S)-3-氨基环己醇可以通过 Cbz 保护的 3-氨基环己醇的酶促动力学拆分或与 (R)-扁桃酸直接形成非对映异构盐来合成。此过程有效地从顺反外消旋混合物中分离出单一的对映体,并将其转化为游离胺 (Brocklehurst 等,2011)。

不对称催化和配体合成

- 2-氨基环己醇衍生物的对映体,包括 (1S,3S)-3-氨基环己醇,可以有效分离并用作不对称催化中的配体。此应用对于生产具有高对映体过量的产品至关重要,这在药物和精细化工的合成中很重要 (Schiffers 等,2006)。

肽和蛋白质研究

- 该化合物可用于肽和蛋白质研究,特别是在研究氨基酸和肽的构象时。例如,研究源自 3-氨基环己醇的非对映异构六元环 α,α-二取代 α-氨基酸可以深入了解肽骨架结构和螺旋构象 (Hirata 等,2015)。

有机合成和医药中间体

- (1S,3S)-3-氨基环己醇是有机合成中一种通用的中间体。例如,它可用于制备 N-取代氨基环己醇,已显示出作为各种工业产品中的抗菌添加剂的有前途的应用 (Sadygov 等,2018)。

对映选择性酰化和手性分离

- 该化合物在对映选择性酰化过程中也很重要。脂肪酶催化的有机介质中的对映选择性酰化可用于 N-保护的顺式和反式-3-氨基环己醇的手性分离,深入了解保护基团和底物构象对反应速率的影响 (Levy 等,2004)。

作用机制

Target of Action

The primary target of (1S,3S)-3-Aminocyclohexanol is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for managing type 2 diabetes mellitus .

Mode of Action

(1S,3S)-3-Aminocyclohexanol interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, leading to an increase in the levels of incretins . Incretins are hormones that reduce blood sugar by increasing insulin production in the pancreas and reducing sugar production in the liver .

Biochemical Pathways

The inhibition of DPP-4 by (1S,3S)-3-Aminocyclohexanol affects the incretin pathway. The increased levels of incretins enhance insulin secretion and inhibit glucagon release, which in turn decreases hepatic glucose production and improves glycemic control .

Pharmacokinetics

Similar compounds like saxagliptin, another dpp-4 inhibitor, are known to be rapidly distributed to tissues after absorption, with the liver, kidneys, and lungs showing higher concentrations of the drug

Result of Action

The molecular effect of (1S,3S)-3-Aminocyclohexanol’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, contributing to improved glycemic control .

属性

IUPAC Name |

(1S,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

721884-81-7 | |

| Record name | 3-Aminocyclohexanol, (1S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCL8U9LAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)